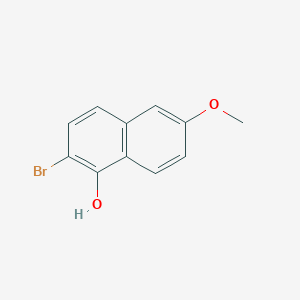

2-Bromo-6-methoxynaphthalen-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9BrO2 |

|---|---|

Molecular Weight |

253.09 g/mol |

IUPAC Name |

2-bromo-6-methoxynaphthalen-1-ol |

InChI |

InChI=1S/C11H9BrO2/c1-14-8-3-4-9-7(6-8)2-5-10(12)11(9)13/h2-6,13H,1H3 |

InChI Key |

MCLWXXAFCQSEPX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(C=C2)Br)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 6 Methoxynaphthalen 1 Ol and Its Precursors

Retrosynthetic Strategies for Halogenated and Methoxylated Naphthalene (B1677914) Systems

Retrosynthetic analysis of halogenated and methoxylated naphthalenes reveals that the target molecule, 2-Bromo-6-methoxynaphthalen-1-ol, can be disconnected to simpler precursors. The primary disconnection points are the C-Br and C-O bonds. A common strategy involves the synthesis of a brominated naphthol intermediate, which can then be methylated. For instance, the synthesis of 2-methoxy-6-bromonaphthalene often starts from 2-methoxynaphthalene (B124790), which is then brominated. google.comgoogle.comprepchem.com An alternative and widely used approach begins with the more reactive β-naphthol. wikipedia.orgorgsyn.org This allows for the introduction of the bromine atoms first, followed by methylation. The synthesis of polysubstituted naphthalenes often relies on such stepwise introduction of functional groups through electrophilic aromatic substitution. nih.govthieme-connect.com

Synthesis from β-Naphthol

A prevalent synthetic route to this compound and its key precursor, 2-bromo-6-methoxynaphthalene (B28277), commences with β-naphthol. wikipedia.orgorgsyn.org This multi-step process involves bromination, selective debromination, and subsequent methylation. google.comwipo.int

Bromination Pathways to 1,6-Dibromo-2-naphthol (B94854)

The initial step in this synthetic sequence is the bromination of β-naphthol to yield 1,6-dibromo-2-naphthol. google.comwipo.intyoutube.com This reaction is typically carried out by treating β-naphthol with bromine in a suitable solvent, such as glacial acetic acid. youtube.comorgsyn.org The reaction is exothermic and evolves hydrogen bromide gas. youtube.comorgsyn.org To control the reaction, the bromine solution is added portion-wise, and the temperature is often moderated. orgsyn.org The direct bromination of aromatic compounds like β-naphthol with molecular bromine can sometimes lead to a mixture of mono-, di-, and poly-substituted products, necessitating controlled reaction conditions for selectivity. slideshare.net An improved method involves carrying out the bromination in an organic solvent at a controlled temperature of about 40° to 60° C. google.com

Selective Debromination/Reduction of 1,6-Dibromo-2-naphthol to 6-Bromo-2-naphthol (B32079)

Following the formation of 1,6-dibromo-2-naphthol, a selective debromination or reduction is performed to furnish 6-bromo-2-naphthol. youtube.comorgsyn.org This step is crucial for removing the bromine atom at the 1-position while retaining the one at the 6-position. Several reducing agents have been employed for this transformation, including tin metal in the presence of hydrochloric acid in ethanol (B145695) or acetic acid. orgsyn.orgprepchem.com The reaction with tin is typically carried out at reflux temperatures for several hours. youtube.comprepchem.com After the reaction, the product is isolated by pouring the mixture into water, which precipitates the 6-bromo-2-naphthol. youtube.comorgsyn.org Other reported methods for this reduction include the use of hydriodic acid or stannous chloride with hydrochloric acid. orgsyn.org A more recent and efficient method involves the hydrodebromination of 1,6-dibromo-2-naphthol with sulfur dioxide in the presence of a base, which can be conducted at moderate temperatures in solvents like water or a water-alcohol mixture. google.com

Alkylation/Methylation Reactions to Form 2-Bromo-6-methoxynaphthalene

The final key step in the synthesis of the precursor to the target compound is the alkylation, specifically methylation, of the hydroxyl group of 6-bromo-2-naphthol to form 2-bromo-6-methoxynaphthalene. orgsyn.orggoogle.comorgsyn.org This transformation is essential for introducing the methoxy (B1213986) group.

Traditionally, the methylation of phenols and naphthols has been achieved using hazardous reagents like methyl halides (e.g., methyl bromide) and dimethyl sulfate (B86663). google.comacs.org For instance, the methylation of 6-bromo-2-naphthol can be carried out with methyl bromide at temperatures between 35° to 70°C. google.com Dimethyl sulfate, another potent but toxic methylating agent, is also commonly used in the presence of a base. unive.it These reagents, while effective, pose significant environmental and safety concerns. acs.orgunive.it

In recent years, there has been a significant shift towards greener synthetic methodologies. Dimethyl carbonate (DMC) has emerged as an attractive and environmentally friendly alternative to traditional methylating agents. acs.orgresearchgate.net It is a non-toxic reagent that can be used for the O-methylation of phenols under various conditions. researchgate.netunive.it The methylation of phenols with DMC can be catalyzed by bases such as potassium carbonate, and the reaction can be accelerated using microwave irradiation or phase-transfer catalysts. acs.orgresearchgate.net While often requiring higher temperatures, the use of DMC avoids the formation of toxic byproducts associated with methyl halides and dimethyl sulfate. acs.orgunive.it

| Reagent | Conditions | Advantages | Disadvantages |

| Methyl Halides (e.g., Methyl Bromide) | 35-70°C, atmospheric pressure google.com | Effective methylation | Toxic, hazardous |

| Dimethyl Sulfate | Presence of a base unive.it | Highly effective | Toxic, carcinogenic, corrosive dypvp.edu.in |

| Dimethyl Carbonate (DMC) | Base catalyst (e.g., K2CO3), often high temperature acs.orgresearchgate.netunive.it | Environmentally benign, non-toxic researchgate.net | Often requires high temperatures and long reaction times acs.org |

Alternative Bromination and Alkylation Strategies:

In the quest for more efficient and environmentally benign synthetic methods, researchers have explored several alternative strategies for the bromination and alkylation steps required to produce 2-bromo-6-methoxynaphthalene and its precursors. These modern approaches aim to overcome the limitations of traditional methods, which often involve hazardous reagents and harsh reaction conditions.

Electrochemical methods present an attractive alternative for the bromination of aromatic compounds, offering a potentially greener and more selective approach compared to traditional brominating agents like elemental bromine. nih.gov This technique relies on the in-situ generation of the brominating species (Br+) through the anodic oxidation of bromide ions, which can be sourced from less hazardous salts like sodium bromide (NaBr) or ammonium (B1175870) bromide (NH4Br). nih.govrsc.org

Research has demonstrated the successful electrochemical bromination of electron-rich arenes. nih.gov For instance, a two-phase electrolysis system has been reported for the site-directed nuclear bromination of 2-methoxynaphthalene to obtain 2-bromo-6-methoxynaphthalene with high yield and regioselectivity. tandfonline.com This method's efficiency suggests its potential for future industrial applications. tandfonline.com The use of paired electrolysis, where both anodic and cathodic reactions contribute to the desired transformation, further enhances the sustainability of this approach. rsc.org

Key advantages of electrochemical bromination include:

Reduced Hazard: Avoids the direct handling of hazardous elemental bromine. nih.gov

High Selectivity: Can offer improved regioselectivity in the bromination of complex molecules. nih.gov

Milder Conditions: Often proceeds under milder reaction conditions compared to conventional methods. frontiersin.org

Sustainability: Utilizes electricity as a clean reagent and can be paired with other electrochemical processes to improve atom economy. rsc.org

Table 1: Examples of Electrochemical Bromination Conditions

| Substrate | Bromine Source | Electrolyte | Solvent | Cell Type | Yield | Reference |

| Electron-rich Arenes | NaBr/HBr | Not specified | Not specified | Undivided | Not specified | nih.gov |

| Electron-rich Aromatic Rings | Bu4NBr | Not specified | Dichloromethane (B109758) | Undivided | Not specified | nih.gov |

| 2-Methoxynaphthalene | Sodium Bromide | Not specified | Chloroform/Water | Two-phase | High | tandfonline.com |

| Glycals | Bu4NBr | Not specified | Not specified | Undivided | Moderate to Excellent | frontiersin.org |

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govmdpi.com This technology has been successfully applied to the synthesis of various heterocyclic compounds and can be adapted for the synthesis of precursors to this compound. nih.gov

For instance, a microwave-assisted synthesis of 2-bromo-6-methoxynaphthalene has been developed using tetramethylammonium (B1211777) chloride as a methylating agent. tandfonline.com This method provides an efficient alternative to traditional methylation techniques that often employ toxic and carcinogenic reagents like dimethyl sulfate and methyl iodide. tandfonline.com The rapid and efficient nature of microwave-assisted reactions makes them particularly suitable for high-throughput synthesis and library generation in drug discovery. nih.gov

The benefits of microwave-assisted synthesis include:

Rapid Reaction Rates: Significant reduction in reaction times from hours to minutes. nih.gov

Improved Yields: Often results in higher product yields compared to conventional heating.

Enhanced Purity: Can lead to cleaner reactions with fewer byproducts.

Energy Efficiency: Localized heating of the reaction mixture is more energy-efficient.

The principles of green chemistry are increasingly influencing the development of new synthetic methodologies, with a focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency. numberanalytics.comnumberanalytics.com In the context of naphthalene halogenation, this translates to exploring safer halogenating agents and more environmentally friendly reaction conditions. numberanalytics.com

One of the key challenges in halogenation is the environmental impact and safety concerns associated with the use of halogens and traditional halogenating agents. numberanalytics.com Green chemistry approaches aim to address these issues through several strategies:

Use of Safer Halogenating Agents: Replacing hazardous reagents like elemental bromine with alternatives such as N-bromosuccinimide (NBS) or electrochemically generated bromine.

Catalytic Systems: Employing catalysts to enhance reaction rates and selectivity, thereby reducing the amount of reagents needed. numberanalytics.com This includes the use of Lewis acids to increase the electrophilicity of halogens. numberanalytics.com

Alternative Solvents: Utilizing greener solvents or even solvent-free reaction conditions to minimize environmental pollution.

Biocatalysis: Exploring the use of enzymes, such as halogenases, to perform highly selective halogenation reactions under mild conditions. nih.gov These enzymes can catalyze electrophilic substitution on electron-rich aromatic substrates. nih.gov

Flow chemistry is another emerging technology that aligns with the principles of green chemistry, offering improved safety and efficiency for halogenation reactions. numberanalytics.com

Process Optimization and Scalability Considerations in 2-Bromo-6-methoxynaphthalene Synthesis

The transition of a synthetic route from a laboratory scale to an industrial process requires careful optimization of reaction parameters and consideration of scalability factors. For the synthesis of 2-bromo-6-methoxynaphthalene, a key intermediate for pharmaceuticals like Naproxen, process optimization is crucial for ensuring economic viability, safety, and product quality. tandfonline.comgoogle.com

A patented process for the manufacture of 2-bromo-6-methoxynaphthalene outlines a multi-step synthesis involving the bromination of 2-naphthol (B1666908), reduction of the resulting dibromo-intermediate, and subsequent methylation. google.comwipo.int Key aspects of process optimization in this context include:

Reagent Stoichiometry: Optimizing the molar ratios of reactants and catalysts to maximize yield and minimize waste. For example, the bromination step may use a slight molar excess of bromine. google.com

Solvent Selection: Choosing appropriate solvents that facilitate the reaction, allow for easy product separation, and are suitable for large-scale operations. Butanol has been used as a solvent in one such process. google.com

Reaction Conditions: Fine-tuning temperature, pressure, and reaction time to control the reaction rate and prevent the formation of impurities. The methylation step, for instance, can be carried out at a specific temperature range (e.g., 35-70°C). google.com

Work-up and Purification: Developing efficient and scalable procedures for isolating and purifying the final product, such as crystallization, to achieve high purity (>99.5%). google.com

A practical pilot-scale method for preparing 2-bromo-6-methoxynaphthalene has been developed, yielding a high percentage (95%) of the product. tandfonline.com This highlights the successful application of process optimization principles to achieve a scalable and efficient synthesis.

Chemical Reactivity and Transformational Chemistry of 2 Bromo 6 Methoxynaphthalen 1 Ol

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, proceeding through a two-step mechanism involving the formation of a carbocation intermediate. masterorganicchemistry.com The rate and regioselectivity of EAS are significantly influenced by the substituents already present on the aromatic ring. masterorganicchemistry.com

For 2-bromo-6-methoxynaphthalen-1-ol, the directing effects of the hydroxyl (-OH), methoxy (B1213986) (-OCH3), and bromo (-Br) groups govern the position of substitution. The hydroxyl and methoxy groups are activating, electron-donating groups, directing incoming electrophiles to the ortho and para positions. Conversely, the bromine atom is a deactivating but ortho, para-directing group. The interplay of these electronic and steric effects determines the final product distribution in reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com For instance, in a related compound, 2-bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one, Friedel-Crafts acylation selectively occurs on the naphthalene ring.

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom in this compound is susceptible to nucleophilic substitution, where a nucleophile replaces the bromine atom. This can occur through various mechanisms, such as SN1 or SN2, depending on the reaction conditions and the nature of the nucleophile. youtube.com In a related bromo-naphthalene derivative, the bromine atom can be substituted by nucleophiles like amines or thiols. This reactivity is crucial for introducing a variety of functional groups onto the naphthalene core.

Metal-Catalyzed Cross-Coupling Reactions:

Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as a versatile substrate in several of these transformations due to the presence of the reactive carbon-bromine bond.

Heck Reactions for Olefin Coupling

The Heck reaction, a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, is a powerful method for forming carbon-carbon bonds. rug.nl One of the notable industrial applications of the Heck reaction is in the synthesis of Naproxen, where 2-bromo-6-methoxynaphthalene (B28277) is coupled with ethylene. rug.nl This reaction is typically catalyzed by a palladium complex, and significant research has focused on developing highly active and recyclable catalyst systems to improve efficiency and reduce costs. rug.nl

Table 1: Examples of Heck Reaction Conditions

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd/C | None (ligandless) | Various | Various | High | rug.nl |

| Palladacycles | Various | Various | Various | High | rug.nl |

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide to form a biaryl compound. libretexts.orgnih.gov This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the low toxicity of the boron reagents. nih.gov this compound can be coupled with a variety of arylboronic acids to generate more complex biaryl structures, which are prevalent in many biologically active molecules and materials. nih.gov

Table 2: Key Components of the Suzuki-Miyaura Coupling

| Component | Role | Examples | Reference |

|---|---|---|---|

| Palladium Catalyst | Facilitates oxidative addition and reductive elimination | Pd(PPh₃)₄, CataXCium A Pd G3 | nih.govnih.gov |

| Organoboron Reagent | Nucleophilic partner | Arylboronic acids, boronic esters | libretexts.orgnih.gov |

| Base | Activates the organoboron reagent | Na₂CO₃, TlOH | libretexts.orgnih.gov |

Sonogashira Coupling and Other Palladium/Copper-Catalyzed Transformations

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is highly effective for the synthesis of substituted alkynes. researchgate.net this compound can undergo Sonogashira coupling with various terminal alkynes to produce alkynylnaphthalene derivatives. nih.govresearchgate.net The reaction is typically carried out under mild conditions and tolerates a range of functional groups. wikipedia.org

Table 3: Typical Conditions for Sonogashira Coupling

| Catalyst System | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | Room Temperature | nih.govresearchgate.net |

| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | N-Butylamine | THF | 65 °C | wikipedia.org |

Mechanistic Investigations of Catalytic Cycles

The catalytic cycles of these cross-coupling reactions, including the Heck, Suzuki-Miyaura, and Sonogashira reactions, generally involve three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination. wildlife-biodiversity.comrsc.org

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) intermediate. mit.edu

Transmetalation (Suzuki-Miyaura): The organoboron compound transfers its organic group to the palladium(II) complex. wildlife-biodiversity.com

Migratory Insertion (Heck): The alkene inserts into the palladium-carbon bond.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product. wildlife-biodiversity.commit.edu

Mechanistic studies, including kinetic analyses and computational investigations, are crucial for understanding the intricate details of these catalytic cycles and for the rational design of more efficient catalysts. wildlife-biodiversity.commit.edunih.gov

Functional Group Interconversions and Derivatization Strategies

The strategic modification of the functional groups of this compound is a cornerstone of its synthetic utility. These transformations enable the synthesis of a diverse array of derivatives with potentially new chemical and physical properties.

The phenolic hydroxyl group is a primary site for derivatization through reactions like etherification and esterification. These modifications are fundamental in synthetic chemistry for protecting the hydroxyl group or for introducing new functionalities.

Etherification: The conversion of the hydroxyl group to an ether is typically achieved under basic conditions. A classic method is the Williamson ether synthesis, where the hydroxyl group is first deprotonated by a base to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide.

Reaction Conditions: Common bases include sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. The choice of the alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide) determines the nature of the resulting ether.

Esterification: The hydroxyl group can be readily converted into an ester by reaction with a variety of acylating agents. This transformation is often used to introduce acyl moieties that can alter the molecule's properties.

Reaction Conditions: Acyl chlorides or acid anhydrides are frequently used in the presence of a base like pyridine (B92270) or triethylamine (B128534) (TEA). The base serves to neutralize the acidic byproduct (e.g., HCl) and to catalyze the reaction.

Table 1: Representative Reactions at the Hydroxyl Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Etherification | CH₃I, K₂CO₃, Acetone | 2-Bromo-1,6-dimethoxynaphthalene |

| Esterification | Acetyl chloride, Pyridine | 2-Bromo-6-methoxynaphthalen-1-yl acetate |

The methoxy group at the 6-position is generally stable, but it can be cleaved to yield the corresponding phenol (B47542) under specific, often harsh, conditions. This demethylation is a key transformation for accessing the dihydroxy derivative.

Reaction Conditions: Strong Lewis acids such as boron tribromide (BBr₃) in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) are highly effective for cleaving aryl methyl ethers. Alternatively, strong protic acids like hydrobromic acid (HBr) at elevated temperatures can also effect demethylation.

Table 2: Demethylation of the Methoxy Group

| Reagent | Conditions | Product |

|---|---|---|

| Boron tribromide (BBr₃) | CH₂Cl₂, low temperature | 3-Bromo-5-hydroxynaphthalen-2-ol |

| Hydrobromic acid (HBr) | Acetic acid, reflux | 3-Bromo-5-hydroxynaphthalen-2-ol |

Introducing a carbonyl functional group onto the naphthalene ring of this compound can be achieved through electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation. The position of acylation will be directed by the existing substituents. The hydroxyl and methoxy groups are activating and ortho-, para-directing, while the bromo group is deactivating but also ortho-, para-directing. The outcome of the reaction would depend on the specific reaction conditions and the steric hindrance around the possible reaction sites.

A related transformation is the formation of bromoacetyl derivatives, which are valuable synthetic intermediates. For instance, 2-(bromoacetyl)-6-methoxynaphthalene (B52980) is a known compound. nih.gov While its formation from this compound is not a direct side-chain modification, the introduction of an acetyl group followed by bromination is a plausible route to similar structures.

Oxidation and Reduction Chemistry of the Naphthalene Core and Substituents

The naphthalene core and its substituents can undergo a variety of oxidation and reduction reactions.

Reduction: The naphthalene ring system can be partially reduced under specific conditions. The Birch reduction, using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, can selectively reduce one of the rings. The electron-donating nature of the hydroxyl and methoxy groups would influence the regioselectivity of this reduction.

Oxidation: The phenolic hydroxyl group is susceptible to oxidation. Depending on the oxidant used, this can lead to the formation of quinone-like structures. Strong oxidizing agents can lead to the degradation of the aromatic system.

It is important to note that the presence of multiple functional groups can lead to complex reaction pathways, and selective transformations often require careful choice of reagents and reaction conditions.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 6 Methoxynaphthalen 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy:

High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) provides critical data on the number, environment, and coupling of hydrogen atoms within a molecule. For 2-bromo-6-methoxynaphthalen-1-ol and its derivatives, the chemical shifts and splitting patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the naphthalene (B1677914) ring.

A related compound, 2-bromo-6-methoxynaphthalene (B28277), serves as a useful reference. Its ¹H NMR spectrum, recorded in CDCl₃, shows distinct signals for the aromatic protons and the methoxy (B1213986) group. chemicalbook.com The proton chemical shifts are influenced by the electronic effects of the bromo and methoxy substituents.

Interactive Data Table: ¹H NMR Data for 2-Bromo-6-methoxynaphthalene

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Methoxy (OCH₃) | ~3.9 | Singlet |

Note: The specific assignments for each aromatic proton would require further 2D NMR analysis.

The analysis of positional isomers, such as 6-bromo-2-naphthol (B32079), further highlights the importance of substituent placement on the resulting NMR spectrum. chemicalbook.com The distinct patterns observed allow for the unambiguous identification of each isomer.

Carbon-13 NMR complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift being indicative of its electronic environment.

For 2-bromo-6-methoxynaphthalene, the ¹³C NMR spectrum would be expected to show 11 distinct signals corresponding to the 10 carbons of the naphthalene ring and the one carbon of the methoxy group. nih.gov The carbons directly attached to the electron-withdrawing bromine atom and the electron-donating methoxy and hydroxyl groups will exhibit characteristic chemical shifts.

Interactive Data Table: Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift Range (ppm) |

|---|---|

| C-O (Naphthol) | 150 - 160 |

| C-Br | 110 - 120 |

| C-OCH₃ (Naphthalene) | 155 - 165 |

| Aromatic Carbons | 100 - 140 |

Note: These are estimated ranges and actual values can vary based on solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of substituted naphthalenes. youtube.comsdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling interactions. youtube.com For this compound, COSY would be used to identify which aromatic protons are adjacent to one another, helping to trace the connectivity around the rings.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.net It allows for the direct assignment of a proton signal to its attached carbon, which is a crucial step in the structural determination.

The combined application of these 2D NMR methods provides a comprehensive and detailed map of the molecular structure, leaving little room for ambiguity. researchgate.netwalisongo.ac.id

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

For 2-bromo-6-methoxynaphthalene, a closely related structure, detailed FT-IR and FT-Raman studies have been conducted. nih.gov The spectra are characterized by specific bands corresponding to the vibrations of the naphthalene ring, the C-Br bond, the C-O bond of the ether, and the C-H bonds of the aromatic ring and the methoxy group.

Interactive Data Table: Key Vibrational Frequencies for 2-Bromo-6-methoxynaphthalene

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (in this compound) | Stretching | 3200 - 3600 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (methoxy) | Stretching | 2850 - 2960 |

| C=C (aromatic) | Stretching | 1400 - 1600 |

| C-O (ether/phenol) | Stretching | 1000 - 1300 |

Data derived from studies on 2-bromo-6-methoxynaphthalene. nih.govnih.gov

The presence of a strong, broad absorption band in the 3200-3600 cm⁻¹ region in the IR spectrum of this compound would be a clear indicator of the hydroxyl (-OH) group.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M and M+2) of approximately equal intensity. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. acs.org

The fragmentation of naphthalenes in a mass spectrometer can follow complex pathways. researchgate.netresearchgate.net For this compound, common fragmentation events would likely involve the loss of the bromine atom, the methoxy group (as a methyl radical or formaldehyde), and potentially carbon monoxide from the naphthol ring. The study of these fragmentation pathways provides valuable corroborating evidence for the proposed structure. nih.govnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide highly accurate bond lengths, bond angles, and intermolecular interactions.

Crystal Packing and Intermolecular Interactions

A definitive analysis of the crystal packing and intermolecular interactions of this compound would require experimental determination of its crystal structure. Such a study would reveal the unit cell parameters, space group, and the precise arrangement of molecules within the crystal. It would be anticipated that the hydroxyl group would participate in hydrogen bonding, a key determinant of the crystal packing. The nature of these hydrogen bonds (e.g., forming chains, dimers, or more complex networks) would be a primary focus. Additionally, the role of the bromine atom in forming halogen bonds or other non-covalent interactions, as well as π-π stacking interactions between the naphthalene rings, would be of significant interest.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Conformational Analysis in the Solid State

The solid-state conformation of this compound would describe the precise geometry of the molecule as it exists in the crystal. This would include the planarity of the naphthalene ring system and the torsion angles defining the orientation of the methoxy and hydroxyl groups. Intramolecular hydrogen bonding between the hydroxyl group at the 1-position and the bromo or methoxy substituent could also influence the conformation. A comparison of the solid-state conformation with theoretical calculations could provide insights into the energetic preferences of the molecule.

Table 2: Hypothetical Torsion Angles for this compound

| Torsion Angle | Atoms Involved | Angle (°) |

| τ1 | C2-C1-O-H | Data not available |

| τ2 | C1-C2-Br | Data not available |

| τ3 | C5-C6-O-C(methoxy) | Data not available |

The scientific community awaits future studies that may successfully crystallize and analyze this compound, which would provide the necessary data to fully characterize its fascinating solid-state structure. Such research would be a valuable contribution to the fields of crystallography, crystal engineering, and materials science.

Computational and Theoretical Chemistry Studies of 2 Bromo 6 Methoxynaphthalen 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Orbitals (HOMO-LUMO)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of organic molecules. For a compound like 2-Bromo-6-methoxynaphthalen-1-ol, DFT can be used to determine its optimized geometry, electron density distribution, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity.

In substituted naphthalenes, the positions and electronic nature of the substituents significantly influence the HOMO and LUMO energy levels. tandfonline.com For this compound, the electron-donating methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups are expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing bromo (-Br) group would lower the LUMO energy. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can precisely quantify these effects. tandfonline.comnih.gov

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Calculated using DFT)

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 4.65 |

Note: This data is illustrative and based on typical values for similarly substituted naphthalenes.

Prediction of Spectroscopic Properties (NMR, IR) through Computational Methods

Computational methods are also employed to predict spectroscopic properties, which can aid in the structural elucidation and characterization of compounds.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) is a common method used in conjunction with DFT to calculate the nuclear magnetic shielding tensors, which can then be converted into NMR chemical shifts (¹H and ¹³C). By comparing the computationally predicted NMR spectrum with experimental data, the assignment of signals to specific atoms within the molecule can be confirmed. The accuracy of these predictions depends on the level of theory, basis set, and consideration of solvent effects.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. By analyzing the computed vibrational modes, each peak in the IR spectrum can be assigned to a specific molecular motion, such as C-H stretching, O-H bending, or C-O stretching. This provides a detailed understanding of the molecule's vibrational properties. euroasiajournal.org

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H | Stretching | 3600 - 3400 |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C=C (aromatic) | Stretching | 1650 - 1550 |

| C-O (methoxy) | Stretching | 1250 - 1200 |

| C-Br | Stretching | 650 - 550 |

Note: These are typical frequency ranges and specific calculated values would require a dedicated computational study.

Reaction Mechanism Elucidation and Transition State Analysis via Theoretical Approaches

Theoretical approaches are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transient species like transition states. For a molecule such as this compound, this could involve studying its synthesis or its participation in further chemical transformations.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. Transition state theory can then be used to estimate the reaction rates. For instance, in electrophilic aromatic substitution reactions, computational methods can predict the most likely site of attack by an electrophile by comparing the energies of the possible intermediate carbocations (sigma complexes). rsc.org The regioselectivity of such reactions is often governed by the stability of these intermediates, which is influenced by the electronic effects of the existing substituents. rutgers.edu

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While the naphthalene (B1677914) core of this compound is rigid, the substituents, particularly the methoxy and hydroxyl groups, have rotational degrees of freedom. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformations and the energy barriers between them. aip.org

Structure-Reactivity Relationship (SAR) Investigations at a Fundamental Chemical Level

At a fundamental level, computational chemistry allows for systematic investigations into the structure-reactivity relationships (SAR) of a series of related compounds. By computationally modifying the substituents on the naphthalene core (e.g., changing the halogen, altering the position of the methoxy group, or replacing it with other functional groups), a quantitative understanding of how these changes affect the molecule's electronic properties and reactivity can be developed. nih.gov

Descriptors derived from quantum chemical calculations, such as HOMO-LUMO energies, atomic charges, and electrostatic potential maps, can be used to build predictive models for the reactivity of new, yet-to-be-synthesized derivatives. acs.org This approach is foundational in the rational design of molecules with specific desired properties.

Role As a Chemical Synthon in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Naphthalene-based Scaffolds

The 1-naphthol (B170400) structural motif is a key component in numerous natural products and pharmacologically active compounds, making 2-Bromo-6-methoxynaphthalen-1-ol a valuable intermediate for their total synthesis. uni-muenchen.de Its utility has been demonstrated in synthetic routes toward gilvocarcin-type natural products, which are known for their antitumor properties. uni-muenchen.de The presence of the bromine atom is particularly strategic, enabling crucial bond formations. For instance, the halogen allows for oxidative coupling reactions of in-situ generated diaryl cuprates, which is a key step in forming the biaryl bond essential to the gilvocarcin core structure. uni-muenchen.de

In addition to complex natural product synthesis, this compound serves as a direct precursor for other functionalized naphthalene (B1677914) scaffolds. Research has shown its use in the synthesis of novel N-substituted naphthalene derivatives. beilstein-journals.org Specifically, it can be reacted to form amide-linked structures, demonstrating its utility in building diverse molecular frameworks. beilstein-journals.org

Below is a representative synthetic transformation starting from this compound:

| Reactant | Reagents/Conditions | Product | Yield |

| This compound | Dimethylethyleneurea (DMEU) | N-(2-Bromo-6-methoxynaphthalen-1-yl)-2-hydroxy-2-methylpropanamide | Not specified |

Table 1: Synthesis of an N-substituted naphthalene derivative. Data sourced from a study on Argemone mexicana-inspired antimicrobials. beilstein-journals.org

Building Block for Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocyclic Systems

The naphthalene core of this compound inherently classifies it as a polycyclic aromatic hydrocarbon. In principle, the bromine atom allows for cross-coupling reactions (e.g., Suzuki, Stille, or Heck reactions) that could be used to extend the aromatic system, fusing more rings to create larger PAHs. Similarly, the hydroxyl and bromo groups could be involved in cyclization reactions to form heterocyclic systems, such as furans or pyrans fused to the naphthalene core. However, despite this theoretical potential, a review of current scientific literature does not show specific published examples of this compound being used as a building block for the synthesis of more extended PAHs or novel heterocyclic systems.

Synthetic Applications in the Development of Chemically Derived Materials (e.g., Optoelectronic Precursors)

Functionalized naphthalenes and larger PAHs are often investigated for their unique optical and electronic properties, finding use in materials science as organic semiconductors, emitters in OLEDs, or components of liquid crystals. The structure of this compound, with its conjugated aromatic system and potential for further functionalization, suggests it could serve as a precursor for such advanced materials. The methoxy (B1213986) and hydroxyl groups can tune the electronic properties, while the bromo-substituent provides a reactive site for polymerization or attachment to other electronically active moieties. Nevertheless, there is a lack of specific research in the public domain detailing the synthesis and characterization of optoelectronic materials derived directly from this compound.

Development of Novel Synthetic Pathways Utilizing this compound

The development of efficient methods to synthesize this compound is crucial for its application as a building block. One established method involves the aromatization of a tetralone precursor. Specifically, 2,2-Dibromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one, when treated with the base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile, undergoes elimination to yield this compound. beilstein-journals.org

A more recent and innovative approach allows for the synthesis of 2-bromo-1-naphthols from readily available indanones. uni-muenchen.de This two-step process involves:

Conversion of a substituted indanone to its corresponding silyl (B83357) enol ether.

A subsequent cyclopropanation reaction, which is followed by a spontaneous ring-expansion and aromatization to give the final 2-bromo-1-naphthol product. uni-muenchen.de

This methodology's potential was highlighted by its successful application in the total synthesis of defucogilvocarcin M, underscoring the value of creating efficient pathways to access versatile synthons like this compound. uni-muenchen.de

Future Research Directions and Emerging Trends in 2 Bromo 6 Methoxynaphthalen 1 Ol Chemistry

Exploration of Novel Catalytic Methods for Enhanced Functionalization

The functionalization of the 2-Bromo-6-methoxynaphthalen-1-ol core is a primary avenue for creating diverse derivatives. While classical methods exist, future research will gravitate towards more efficient, selective, and sustainable catalytic approaches. The development of regioselective synthesis methods for polysubstituted naphthalenes is a significant area of interest in organic and pharmaceutical chemistry. nih.gov

Transition-metal catalysis, particularly with palladium, copper, and rhodium, will continue to be pivotal. Research will likely aim to develop catalysts for C-H functionalization, allowing for the direct introduction of new substituents onto the naphthalene (B1677914) ring without pre-functionalization, thereby improving atom economy. Another promising strategy is the transmutation of atoms within the heterocyclic framework, such as nitrogen-to-carbon single-atom transmutations in isoquinolines, to access substituted naphthalene derivatives. nih.gov This skeletal editing approach could inspire novel disconnections in retrosynthetic analysis.

Furthermore, new phosphonium ylides could serve as inexpensive and readily available carbon sources for expanding the naphthalene system. nih.gov The exploration of different catalytic systems will be crucial for controlling the regioselectivity of these transformations, which is often a challenge in electrophilic aromatic substitution of naphthalenes. nih.gov

Table 1: Potential Catalytic Systems for Functionalization of this compound

| Catalytic System | Target Transformation | Potential Advantages |

|---|---|---|

| Palladium(II) Acetate with Buchwald-type ligands | C-H Arylation/Amination | Direct functionalization of aromatic C-H bonds, high functional group tolerance. |

| Copper(I) Iodide with Phenanthroline ligands | Cross-Coupling Reactions (e.g., Sonogashira, Ullmann) | Cost-effective metal catalyst, versatile for C-C, C-N, C-O bond formation. |

| Rhodium(III) Complexes | C-H Alkylation/Alkenylation | High regioselectivity directed by the hydroxyl group. |

| Fischer Carbene Complexes (Chromium) | Benzannulation Reactions | Access to densely functionalized and complex aromatic systems. csir.co.za |

Development of Stereoselective Synthetic Approaches and Asymmetric Catalysis

The creation of chiral molecules is fundamental to pharmaceutical and materials science. For this compound, future research will focus on developing catalytic asymmetric methods to generate enantiomerically pure derivatives. The field of catalytic asymmetric hydrogenation of naphthalenes is an active area of research to produce chiral tetralin and decalin structures. nih.govfigshare.com

One emerging strategy involves the catalytic asymmetric dearomatization (CADA) of naphthol derivatives. chinesechemsoc.org For instance, an enantioselective [4+1] spiroannulation of α-bromo-β-naphthols with azoalkenes has been achieved using chiral Copper(II)/Box catalysts, yielding spirocyclic molecules with high enantioselectivity. chinesechemsoc.orgchinesechemsoc.org Adapting this methodology to this compound could provide access to novel, chiral spiro-naphthalenones, which are valuable scaffolds in medicinal chemistry. Mechanistic studies suggest these processes can be triggered by an electrophile-facilitated dearomatization of the bromonaphthol. chinesechemsoc.org

The design of new chiral ligands will be paramount. Research into ligands that can effectively coordinate with the naphthol substrate and control the facial selectivity of an incoming reagent is crucial. The direct electrophilic substitution of chiral backbones like 1,1′-Bi-2-naphthol (BINOL) has demonstrated that high regioselectivity can be achieved, providing a basis for developing similar control in monomeric naphthol systems. acs.org

Table 2: Comparison of Potential Asymmetric Strategies

| Strategy | Catalyst Type | Potential Chiral Products | Key Challenge |

|---|---|---|---|

| Asymmetric Dearomatization | Chiral Lewis Acids (e.g., Cu(II)/Box, Sc(III)) | Spiro-naphthalenones, Dihydronaphthalenes | Controlling competing O-alkylation vs. C-alkylation pathways. chinesechemsoc.orgchinesechemsoc.org |

| Asymmetric Hydrogenation | Chiral Transition Metal Complexes (e.g., Ru, Ir, Mo) | Chiral Tetralin or Decalin derivatives | Achieving high chemoselectivity for partial or full hydrogenation of the substituted ring. figshare.com |

| Kinetic Resolution | Chiral Acylating Agents/Enzymes | Enantiomerically enriched Naphthol and Ester | Lower overall yield (max 50% for one enantiomer). |

Investigation of Photochemical Reactivity and Photoredox Catalysis

Photochemical methods offer unique reaction pathways that are often inaccessible through thermal means. The investigation of the photochemical reactivity of this compound is a promising research direction. The C-Br bond, in particular, can be susceptible to photolytic cleavage, generating radical intermediates for subsequent reactions. Studies on other bromonaphthols have shown that the mechanism of photoinitiation can depend on the wavelength of exciting light, leading to either C-Br bond dissociation or reactions involving the triplet excited state. msu.ru

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide range of transformations under mild conditions. nih.govscilit.com Future work could explore the use of photoredox catalysts, such as ruthenium or iridium complexes, to activate this compound. This could facilitate cross-coupling reactions, C-H functionalizations, or the generation of aryl radicals for addition to alkenes. The photochemistry of 6-bromo-2-naphthols has been studied, revealing pathways for photoarylation and photoalkylation. acs.org Similar studies on the 1-ol isomer could uncover new synthetic routes. For instance, irradiation in the presence of a base can generate a carbene intermediate, which can be trapped by various nucleophiles. acs.org

Table 3: Potential Photochemical Transformations

| Reaction Type | Reagents/Catalyst | Expected Outcome | Mechanistic Pathway |

|---|---|---|---|

| Photo-induced C-Br Homolysis | UV light (e.g., 313 nm) | Naphthyl radical for substitution or addition reactions. | Direct dissociation of the carbon-bromine bond. msu.ru |

| Photoredox-mediated Arylation | Ru(bpy)₃Cl₂, Aryl boronic acid, Visible light | C-C bond formation at the bromine position. | Single Electron Transfer (SET) to generate aryl radical. |

| Photo-dehydrobromination | UV light, Triethylamine (B128534) | Formation of a carbene intermediate for cycloadditions. | Elimination of HBr from the triplet excited state. acs.org |

| Photomethanolysis | UV light (254 nm), Methanol/Water | Formation of quinone methides and subsequent ether products. mdpi.com | Photo-dehydration from the naphthol moiety. mdpi.com |

Application in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. Naphthalene-based molecules are excellent candidates for supramolecular building blocks due to their planar, aromatic nature which facilitates π-π stacking. rsc.org this compound possesses multiple features conducive to forming programmed assemblies: the naphthalene core for stacking, the hydroxyl group for hydrogen bonding, and the bromo and methoxy (B1213986) groups to fine-tune electronic properties and create halogen or other weak bonds.

Future research could explore the self-assembly of this compound or its derivatives into functional soft materials like gels, liquid crystals, or vesicles. rsc.org Naphthalene diimides (NDIs), for example, have been extensively studied for their ability to form complex supramolecular structures, and the principles learned from NDI chemistry can be applied to other naphthalene derivatives. acs.orgthieme-connect.de By attaching different functional groups, it may be possible to direct the assembly of this compound into specific architectures, such as nanotubes or foldamers. rsc.orgrsc.org

In molecular recognition, the defined shape and electronic properties of the naphthalene core can be exploited to create hosts for specific guest molecules. Research could focus on incorporating this unit into larger macrocyclic or cage-like structures designed to bind polyaromatic hydrocarbons or other analytes through complementary interactions. ub.ac.id

Table 4: Supramolecular Applications and Key Interactions

| Application | Supramolecular Structure | Key Driving Interactions |

|---|---|---|

| Chemical Sensing | Host-Guest Complexes | π-π stacking, Hydrogen bonding, Halogen bonding |

| Organic Electronics | Self-Assembled Nanofibers/Gels | π-π stacking for charge transport, Hydrogen bonding for structural ordering. rsc.org |

| Smart Materials | Stimuli-Responsive Gels | Reversible non-covalent bonds (H-bonds) sensitive to pH or temperature. |

| Molecular Transport | Self-Assembled Nanotubes | Helical arrangement stabilized by H-bonds and π-stacking. rsc.org |

Integration with Flow Chemistry and Automated Synthesis for Process Intensification

Process intensification aims to develop safer, more efficient, and sustainable methods for chemical manufacturing. aiche.org The shift from traditional batch processing to continuous flow chemistry is a key aspect of this transformation, particularly in the pharmaceutical industry. pharmasalmanac.comopenaccessgovernment.org Given that naphthalene derivatives are often key intermediates, applying flow chemistry to the synthesis and modification of this compound is a significant future trend.

Continuous flow reactors offer superior heat and mass transfer, allowing for the safe execution of highly exothermic or rapid reactions that are difficult to control in large batch reactors. cetjournal.itcetjournal.it This could be particularly advantageous for nitration or certain organometallic reactions involving derivatives of this compound. pharmasalmanac.com Furthermore, flow chemistry enables the generation and immediate use of unstable intermediates. The integration of in-line purification and analysis can lead to fully automated synthesis platforms. beilstein-archives.org

Future research will focus on developing robust flow protocols for key transformations of this compound, such as lithiation, halogen-metal exchange, or catalytic cross-coupling. The use of specialized equipment, such as membrane reactors to introduce gaseous reagents like oxygen or hydrogen, could further expand the synthetic possibilities in a controlled and intensified manner. durham.ac.uk

Table 5: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scale-up | Challenging; requires re-optimization. | Straightforward; achieved by running longer ("scaling out"). pharmasalmanac.com |

| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reactor volumes (hold-up). cetjournal.it |

| Heat Transfer | Limited by surface-area-to-volume ratio. | Excellent; high surface-area-to-volume ratio. cetjournal.it |

| Reaction Control | Slower response to temperature/concentration changes. | Precise control over reaction time, temperature, and mixing. openaccessgovernment.org |

| Reproducibility | Can vary between batches. | High; steady-state operation ensures consistency. beilstein-archives.org |

| Process Footprint | Large reactors and plant space. | Smaller equipment footprint. pharmasalmanac.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-6-methoxynaphthalen-1-ol, and how can purity be ensured during purification?

- Methodology : Start with 6-methoxynaphthalen-1-ol (CAS 152483; structure in ) and perform electrophilic bromination using bromine in acetic acid under controlled temperature (0–5°C). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:4). Purify via column chromatography (silica gel, gradient elution with dichloromethane/methanol) followed by recrystallization from ethanol/water. Validate purity using HPLC (C18 column, acetonitrile/water 60:40, UV detection at 254 nm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

- Methodology : Use -NMR (400 MHz, CDCl) to confirm methoxy (-OCH) singlet at δ 3.8–4.0 ppm and aromatic protons (naphthalene ring) between δ 6.8–8.2 ppm. -NMR detects the brominated carbon (δ ~110 ppm) and carbonyl/quaternary carbons. FT-IR identifies phenolic -OH (broad peak ~3200 cm) and methoxy C-O stretch (~1250 cm). High-resolution mass spectrometry (HRMS-ESI) confirms molecular ion [M+H] at m/z 267.975 (calculated for CHBrO) .

Q. How can steric hindrance from the bromine substituent impact reactivity in cross-coupling reactions?

- Methodology : Bromine at the 2-position may hinder Suzuki-Miyaura coupling due to steric bulk. Optimize conditions using Pd(PPh) (5 mol%), KCO as base, and toluene/water (3:1) at 80°C. Compare yields with/without microwave assistance (120°C, 20 min). Monitor regioselectivity via LC-MS and isolate products via preparative TLC .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions between NMR data and predicted molecular geometry?

- Methodology : Grow single crystals via slow evaporation of a saturated acetone solution. Use SHELXL ( ) for structure refinement. If NMR suggests planar geometry but crystallography shows torsional strain (e.g., due to bromine’s steric effects), analyze dihedral angles and hydrogen bonding (e.g., O-H···O interactions) to explain discrepancies. Validate with DFT calculations (B3LYP/6-311+G(d,p)) .

Q. What strategies mitigate challenges in quantifying trace impurities during method validation for HPLC analysis?

- Methodology : Develop a gradient HPLC method (Zorbax Eclipse Plus C18, 0.1% formic acid in water/acetonitrile). Validate sensitivity (LOQ < 0.1%) using spiked samples of common impurities (e.g., 6-methoxynaphthalen-1-ol, ). Use diode-array detection (DAD) to distinguish UV profiles. Cross-validate with GC-MS (HP-5MS column) for volatile byproducts .

Q. How do solvent polarity and temperature influence the compound’s stability during long-term storage?

- Methodology : Conduct accelerated stability studies (ICH Q1A guidelines) by storing samples in DMSO, ethanol, and acetonitrile at 4°C, 25°C, and 40°C. Monitor degradation via weekly HPLC analysis. Use Arrhenius kinetics to predict shelf life. Identify major degradation products (e.g., de-brominated analogs) via LC-HRMS .

Data-Driven and Safety-Focused Questions

Q. What safety protocols are critical when handling this compound, given its structural analogs’ hazards?

- Methodology : Use fume hoods, nitrile gloves, and lab coats. Avoid skin contact (potential irritant, per ). Quench bromine-containing waste with 10% sodium thiosulfate before disposal. Store in amber glass at –20°C under inert atmosphere (N) to prevent oxidation .

Q. How can conflicting data on melting points or solubility from different sources be reconciled?

- Methodology : Reproduce measurements using differential scanning calorimetry (DSC) for melting point (expected range 120–125°C, ) and shake-flask method for solubility (e.g., in DMF vs. THF). Compare with computational predictions (LogP ~3.8, ) to identify outliers due to polymorphic forms .

Tables for Key Data

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 267.08 g/mol | HRMS-ESI |

| Melting Point | 122–124°C | DSC |

| LogP (Octanol-Water) | 3.81 | Computational ( ) |

| UV λ (EtOH) | 278 nm, 320 nm | UV-Vis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.